Pyrazoloadenine

Descripción

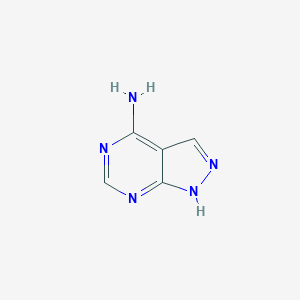

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCPRYRLDOSKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=NC=NC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062362 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-63-4, 20289-44-5 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-aminopyrazolo[3,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AZA-7-DEAZAADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0356MAT9LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1h Pyrazolo 3,4 D Pyrimidin 4 Amine and Its Derivatives

Classical Synthetic Routes

Classical syntheses of the pyrazolo[3,4-d]pyrimidine core often rely on the stepwise construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) molecule. Cyclocondensation reactions are a cornerstone of this approach.

Cyclocondensation Reactions

Cyclocondensation represents a fundamental strategy for the formation of the 1H-Pyrazolo[3,4-d]pyrimidin-4-amine skeleton. This method involves the reaction of a suitably functionalized pyrazole with a reagent that provides the necessary atoms to form the fused pyrimidine ring.

A notable classical route involves the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with various aryl nitriles. nih.gov This reaction directly constructs the desired pyrazolo[3,4-d]pyrimidine system. The process is believed to proceed through an intermediate that is formed by the addition of the amino group of the pyrazole to the nitrile carbon of the aryl nitrile, followed by an intramolecular cyclization to yield the final bicyclic product. nih.gov A series of new pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been successfully synthesized using this methodology. nih.gov

The cyclocondensation reaction between 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles and aryl nitriles is typically conducted in the presence of a strong base. nih.gov Potassium t-butoxide in boiling t-butanol has been shown to be an effective combination for promoting this transformation. nih.gov The reaction times generally range from 4 to 7 hours, with the progress monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the solvent is removed, and the product is isolated after neutralization. This method has been reported to provide good yields of the desired pyrazolo[3,4-d]pyrimidin-4-amine derivatives. nih.gov

Table 1: Examples of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives Synthesized via Cyclocondensation nih.gov

| Product | R Group | Ar Group |

| 3a | H | 4-BrC₆H₄ |

| 3b | H | 4-ClC₆H₄ |

| 3c | Me | 4-ClC₆H₄ |

| 3d | Et | 4-ClC₆H₄ |

| 3e | H | 3-MeC₆H₄ |

| 3f | Me | 3-MeC₆H₄ |

One-Pot Synthetic Approaches

In an effort to improve efficiency and sustainability, one-pot synthetic methods have been developed. These procedures combine multiple reaction steps into a single operation, avoiding the need to isolate intermediate compounds and thereby saving time and resources. nih.govsemanticscholar.org

Utilizing 5-Aminopyrazoles and N,N-Substituted Amides

A novel one-flask synthetic method has been established for producing pyrazolo[3,4-d]pyrimidines by reacting 5-aminopyrazoles with N,N-substituted amides, such as N,N-dimethylformamide (DMF). nih.govsemanticscholar.org This approach is advantageous due to its operational simplicity and high atom economy. nih.govsemanticscholar.org The reaction proceeds smoothly with various 5-amino-1-phenyl-3-substituted pyrazoles, accommodating different functional groups at the C-3 position of the pyrazole ring, and results in good yields of the corresponding products. nih.govsemanticscholar.org

Role of Reagents (e.g., PBr₃, Hexamethyldisilazane)

This one-pot synthesis relies on key reagents to drive the reaction sequence. nih.govsemanticscholar.org

Phosphorus tribromide (PBr₃) : PBr₃ acts as a coupling agent, reacting with the N,N-substituted amide (e.g., DMF) to form a Vilsmeier-type reagent in situ. nih.govsemanticscholar.orgresearchgate.net This electrophilic intermediate then reacts with the 5-aminopyrazole in what is known as a Vilsmeier amidination. nih.govsemanticscholar.org The optimal procedure involves using 3.0 equivalents of PBr₃ in DMF at 60°C for one to two hours. nih.govsemanticscholar.org

Hexamethyldisilazane (B44280) (HMDS) : Following the initial amidination, hexamethyldisilazane is added to facilitate the crucial heterocyclization step. nih.govsemanticscholar.org HMDS is a powerful silylating agent that aids in the ring-closure process, leading to the formation of the pyrazolo[3,4-d]pyrimidine core. nih.govsemanticscholar.orgchemicalbook.com The use of HMDS has been shown to be particularly effective in promoting the intermolecular heterocyclization. nih.govsemanticscholar.org

This one-flask reaction sequence, involving Vilsmeier amidination and subsequent HMDS-promoted heterocyclization, provides an efficient pathway to a range of pyrazolo[3,4-d]pyrimidine derivatives. nih.govsemanticscholar.org

Table 2: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles nih.govsemanticscholar.org

| Starting Pyrazole (R group) | Product | Yield (%) |

| Phenyl | 3a | 91 |

| p-Me-Ph | 3j | 91 |

| p-OMe-Ph | 3k | 88 |

| p-Cl-Ph | 3l | 85 |

| Methyl | 3m | 82 |

| t-Butyl | 3n | 79 |

Iodocyclization Reactions

Iodocyclization reactions represent a powerful tool for the synthesis of halogenated heterocyclic compounds. These reactions introduce an iodine atom, which can serve as a versatile handle for further chemical modifications, such as cross-coupling reactions.

From 5-Amino-1-(2,4-dinitrophenyl)-1H-4-pyrazolcarboxamides with Aromatic Aldehydes

A notable synthetic route involves the reaction of 5-amino-1-(2,4-dinitrophenyl)-1H-4-pyrazolcarboxamides with aromatic aldehydes. This method provides a pathway to pyrazolo[3,4-d]pyrimidine derivatives. While specific details on the iodocyclization of this particular reaction are not extensively documented in the provided search results, the general principles of cyclization reactions involving pyrazole precursors are well-established. These reactions typically proceed through the formation of a Schiff base intermediate, followed by an intramolecular cyclization to form the fused pyrimidine ring. The introduction of iodine can be envisioned to occur either during or after the cyclization step, depending on the specific reagents and conditions employed.

Advanced Synthetic Strategies and Functionalization

Modern organic synthesis has seen the advent of powerful catalytic methods that allow for the precise and efficient modification of complex molecules. These advanced strategies are crucial for creating diverse libraries of compounds for various applications.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of carbon-carbon bond formation, specifically for creating aryl-alkyne linkages. wikipedia.orglibretexts.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly valuable in organic synthesis. wikipedia.orgnih.gov

Introduction of Phenylethynyl Moieties

The Sonogashira coupling is particularly effective for introducing phenylethynyl groups onto the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. This is achieved by reacting a halogenated derivative, such as 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with phenylacetylene (B144264) in the presence of a palladium catalyst. rsc.orgnih.gov The resulting phenylethynyl-substituted pyrazolopyrimidines are important intermediates for the synthesis of more complex molecules. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. rsc.org

Synthesis of Key Intermediates (e.g., 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

The precursor for the Sonogashira coupling, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a critical intermediate. sigmaaldrich.comsapphirebioscience.com It is typically synthesized through the regioselective iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine. A common method involves using N-iodosuccinimide (NIS) as the iodinating agent in a polar aprotic solvent like dimethylformamide (DMF). This reaction selectively introduces an iodine atom at the 3-position of the pyrazole ring due to the electronic properties of the heterocyclic core.

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | N-iodosuccinimide (NIS) | DMF | 85°C | up to 88.7% |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions offer another versatile strategy for functionalizing the 1H-pyrazolo[3,4-d]pyrimidine core. These reactions involve the displacement of a leaving group, such as a halogen, by a nucleophile.

For instance, studies on related pyrazolo[3,4-d]pyrimidine systems have shown that chlorine atoms on the pyrimidine ring are susceptible to nucleophilic attack. In the case of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, reaction with methylamine (B109427) selectively substitutes the chlorine at the 4-position, yielding 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a high yield. mdpi.com This regioselectivity highlights the different reactivities of the halogen atoms attached to the heterocyclic system. mdpi.com Such selective functionalization is crucial for building molecular complexity and accessing a variety of derivatives. mdpi.com

| Starting Material | Nucleophile | Product | Yield | Reference |

| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine | 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 71% | mdpi.com |

This selectivity provides a pathway to introduce various substituents at specific positions on the pyrazolo[3,4-d]pyrimidine ring, further expanding the chemical space accessible from this versatile scaffold.

At the 4-position of Pyrimidine Ring

The 4-position of the pyrimidine ring within the pyrazolo[3,4-d]pyrimidine scaffold is a key site for nucleophilic substitution, allowing for the introduction of various functional groups. A notable example involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with amines. mdpi.comresearchgate.net Treatment of this dichloro derivative with methylamine in tetrahydrofuran (B95107) (THF) at room temperature leads to the selective substitution of the chlorine atom at the 4-position, yielding 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in high yield. mdpi.com This reaction demonstrates high regioselectivity, as the substitution preferentially occurs at the pyrimidine ring over the chloromethyl group. mdpi.comresearchgate.net

Another strategy involves the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles. asianpubs.org This reaction, conducted in the presence of potassium t-butoxide in boiling t-butanol, proceeds through a presumed intermediate to afford various 4-amino-pyrazolo[3,4-d]pyrimidine derivatives. asianpubs.org Furthermore, the reaction of ethyl imidates derived from N-aryl-5-amino-4-cyanopyrazoles with amines also furnishes 4-substituted pyrazolo[3,4-d]pyrimidines, often involving a Dimroth rearrangement. semanticscholar.org

The versatility of the 4-position is further highlighted by the conversion of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Stirring this compound with aniline (B41778) at room temperature results in the selective displacement of the chlorine at the 4-position to give 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. nih.gov

At the Chloromethyl Group

While the 4-position is highly reactive towards nucleophiles, the chloromethyl group at the 6-position also serves as a handle for further derivatization, although its reactivity can be lower under certain conditions. mdpi.comresearchgate.net The selective synthesis of the 4-amino substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, leaves the chloromethyl group intact and available for subsequent modifications. mdpi.com This intermediate is valuable for creating a wider array of 4,6-disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. mdpi.comresearchgate.net The ability to selectively react at one position while preserving the other is crucial for building molecular complexity in a controlled manner.

Regioselectivity Considerations

The regioselectivity of reactions involving the pyrazolo[3,4-d]pyrimidine core is a critical aspect of its synthetic chemistry. In the case of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the nucleophilic substitution with methylamine is highly regioselective for the 4-position. mdpi.comresearchgate.net This selectivity is significant because predicting the site of first substitution in molecules with multiple reactive centers can be challenging. mdpi.com

The alkylation of the pyrazolo[3,4-d]pyrimidine ring system itself also presents regioselectivity challenges. The N-alkylation of pyrazolo[4,3-d]pyrimidines has been studied, revealing that the site of alkylation can be influenced by the reaction conditions. acs.org Similarly, the alkylation of 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine with alkyl halides in the presence of sodium hydride predominantly yields the 2-alkylated product. researchgate.net The solvent can also play a role in determining the regioselectivity of the alkylation. researchgate.net

A tandem aza-Wittig reaction has been employed for the regioselective synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrating another approach to control the final substitution pattern. scilit.com

Reaction of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with Alkylating Agents

The reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents, such as methyl iodide, propargyl bromide, and phenacyl bromide, has been successfully carried out using liquid-solid phase transfer catalysis. nih.govmdpi.com These reactions, performed in dimethylformamide (DMF) at room temperature, lead to the formation of new pyrazolo[3,4-d]pyrimidine derivatives in good yields. nih.govmdpi.com The use of phase transfer catalysis facilitates the reaction between the heterocyclic substrate and the alkylating agent, resulting in the selective alkylation at the N5 position of the pyrimidine ring. mdpi.com

| Starting Material | Alkylating Agent | Product |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl Iodide | 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Propargyl Bromide | 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Phenacyl Bromide | 3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

Table 1: Alkylation reactions of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. nih.govmdpi.com

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles have been applied to the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. For instance, new pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized using both conventional and green methods. rsc.org These approaches aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. While specific details of the "green" methods were not fully elaborated in the provided context, the mention of such approaches indicates a shift towards more sustainable practices in the synthesis of these important heterocyclic compounds. rsc.org

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions used to synthesize pyrazolo[3,4-d]pyrimidines is crucial for optimizing reaction conditions and predicting outcomes.

Density Functional Theory (DFT) Studies on Plausible Routes

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms at the molecular level. DFT calculations have been used to model the geometrical parameters of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives, with the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set providing accurate results. nih.govmdpi.com

DFT has also been employed to investigate the mechanism of the synthesis of pyrazolo[3,4-d]pyrimidines. semanticscholar.org A plausible mechanism for a one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles has been proposed and studied. semanticscholar.org This study involved the preparation of conceived chemical equivalents of the reaction intermediates, 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl)formamidines, and their successful conversion to the final products. semanticscholar.org The experimental results supported the proposed mechanistic pathway. semanticscholar.org

Furthermore, DFT calculations have been utilized to illustrate the reaction mechanism in the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives designed as EGFR-TK inhibitors. rsc.org These theoretical studies provide valuable insights into the electronic structure and reactivity of the molecules involved, helping to rationalize the observed experimental outcomes. nih.gov

Identification of Reaction Intermediates

The synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives involves multi-step processes where the identification of reaction intermediates is crucial for understanding the reaction mechanism and optimizing the final product yield. Various intermediates have been isolated and characterized during the formation of the pyrazolo[3,4-d]pyrimidine core.

One common synthetic route involves the cyclization of functionalized pyrazoles. For instance, the reaction of N-aryl-5-amino-4-cyanopyrazoles with ethyl imidates yields key intermediates, specifically ethyl N-(4-cyano-1-aryl-1H-pyrazol-5-yl)formimidates. semanticscholar.org These ethoxymethylene amino derivatives are pivotal for the subsequent construction of the pyrimidine ring. semanticscholar.org

Another significant intermediate is the 4-chloropyrazolo[3,4-d]pyrimidine. This compound is often synthesized and then subjected to nucleophilic substitution to introduce the 4-amino group. For example, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate that can be reacted with various amines to produce a range of N-substituted derivatives. nih.gov In cases where the pyrazole ring is substituted with groups that can also react, such as a chloromethyl group, the 4-chloro position on the pyrimidine ring shows high reactivity, allowing for selective substitution. mdpi.com

In syntheses starting from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, refluxing in acetic anhydride (B1165640) can produce a pyrazolo[3,4-d] nih.govsemanticscholar.orgoxazine (B8389632) intermediate, namely 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d] nih.govsemanticscholar.orgoxazin-3-yl)acetonitrile. This oxazine derivative is then reacted with nucleophiles like primary aromatic amines or hydrazine (B178648) to form the desired pyrazolopyrimidine structure. semanticscholar.org The reaction with hydrazides is proposed to proceed through an intermediate amidopyrazolopyrimidine, which then cyclizes to the final product. semanticscholar.org

The Dimroth rearrangement is a notable phenomenon in the synthesis of these compounds, where an initial product rearranges to a more stable isomer. The reaction of ethoxymethylene amino pyrazole derivatives with amines can first form a kinetically favored, non-rearranged intermediate which then rearranges to the thermodynamically stable 4-substituted pyrazolo[3,4-d]pyrimidine. semanticscholar.org

Solid-phase synthesis methodologies have also been employed, utilizing resin-bound intermediates. For example, a precursor can be attached to a resin, which is then reacted with primary amines to form resin-bound imines. These intermediates undergo an aza-Wittig/electrocyclic ring closure reaction to yield the final pyrazolo[3,4-d]pyrimidine derivative. researchgate.net

The table below summarizes key reaction intermediates identified in the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives.

Table 1: Identified Reaction Intermediates

| Intermediate Name | Precursor(s) | Subsequent Reaction | Reference |

|---|---|---|---|

| Ethyl N-(4-cyano-1-aryl-1H-pyrazol-5-yl)formimidate | N-aryl-5-amino-4-cyanopyrazole and triethylorthoformate | Cyclization with amines or hydrazines | semanticscholar.org |

| 4-Chloropyrazolo[3,4-d]pyrimidine | Pyrazolopyrimidine-4-one derivative and POCl₃ | Nucleophilic substitution with amines | nih.govmdpi.com |

| 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d] nih.govsemanticscholar.orgoxazin-3-yl)acetonitrile | 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and acetic anhydride | Nucleophilic attack by amines or hydrazine | semanticscholar.org |

| Non-rearranged Dimroth Intermediate | Ethyl N-(4-cyano-1-aryl-1H-pyrazol-5-yl)formimidate and amine | Dimroth rearrangement | semanticscholar.org |

| Amidopyrazolopyrimidines | Pyrazolo[3,4-d] nih.govsemanticscholar.orgoxazine derivative and hydrazides | Intramolecular cyclization | semanticscholar.org |

Factors Influencing Reaction Rate and Selectivity

The rate and selectivity of synthetic reactions leading to 1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives are governed by several critical factors. Careful control of these parameters is essential for maximizing product yield and ensuring the desired regiochemistry.

Reactant Structure and Nucleophilicity: The electronic and steric properties of the starting materials play a crucial role. In the synthesis involving the cyclization of ethoxymethylene amino pyrazole derivatives with amines, the basicity of the amine significantly affects the reaction rate. semanticscholar.org Less basic amines, such as m-anisidine (B1676023), require more stringent conditions like prolonged heating to achieve completion, whereas more basic amines react faster, sometimes at room temperature. semanticscholar.org Similarly, the electronic nature of substituents on the pyrazole ring can influence reactivity. nih.gov

Temperature and Reaction Time: Reaction temperature is a key parameter. For many of the cyclization and substitution reactions, heating is necessary to overcome the activation energy barrier. For instance, the reaction of less reactive amines may require refluxing for several hours. semanticscholar.org In some multi-step syntheses, specific temperatures are required for each step, such as the initial formation of an intermediate at 80°C followed by cyclization at 190°C. nih.gov Microwave irradiation has been used as an alternative heating method to significantly reduce reaction times and, in some cases, improve selectivity. mdpi.comuj.edu.pl

Catalysts: The use of catalysts can profoundly influence both the rate and selectivity of the reaction. Acidic or basic conditions are often required to facilitate the cyclocondensation steps. nih.gov Lewis acids and bases can be employed to enhance the formation of the fused ring system. nih.gov In more complex syntheses, metal catalysts, such as those based on rhodium or palladium, are used for cross-coupling and annulation reactions, enabling the construction of diverse derivatives with high efficiency and selectivity. nih.govmdpi.com

Regioselectivity: In substrates with multiple reactive sites, achieving high regioselectivity is a significant challenge. For example, in the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the chlorine atom at the C4 position of the pyrimidine ring is preferentially substituted over the chlorine in the chloromethyl group. mdpi.com This high selectivity is achieved by controlling the reaction conditions, such as temperature and the stoichiometry of the nucleophile. mdpi.com In the formation of pyrazolo[1,5-a]pyrimidines from non-symmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups dictates the final ratio of regioisomers. nih.gov

The table below outlines the key factors that influence the reaction rate and selectivity in the synthesis of this class of compounds.

Table 2: Factors Influencing Reaction Rate and Selectivity

| Factor | Influence | Example | Reference |

|---|---|---|---|

| Reactant Nucleophilicity | Higher basicity of the amine leads to a faster reaction rate. | Reaction with highly basic amines proceeds at room temperature, while less basic amines require reflux. | semanticscholar.org |

| Temperature | Higher temperatures increase reaction rates, often necessary for less reactive substrates. | Synthesis of some derivatives requires heating up to 190°C. | semanticscholar.orgnih.gov |

| Reaction Time | Longer reaction times may be needed for complete conversion, especially with unreactive starting materials. | A reaction time of 14 hours was required for m-anisidine to react completely. | semanticscholar.org |

| Catalysis | Acidic, basic, or metal catalysts can increase reaction rates and control selectivity. | Rh(III)-catalyzed annulation provides an efficient synthesis route. | nih.gov |

| Microwave Irradiation | Reduces reaction times and can improve yields and selectivity. | Used to accelerate the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. | mdpi.comuj.edu.pl |

| Substituent Effects (Electronic & Steric) | The electronic and steric nature of substituents on the reactants can direct the regioselectivity of the reaction. | The more electrophilic carbonyl group in a diketone controls the regioselectivity of cyclization. | nih.govnih.govnih.gov |

| Solvent | The choice of solvent can affect reaction rates and the solubility of reactants and intermediates. | Reactions are commonly carried out in solvents like ethanol, methanol, or THF. | semanticscholar.orgnih.govmdpi.com |

Computational and Theoretical Studies of 1h Pyrazolo 3,4 D Pyrimidin 4 Amine Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of molecules at a quantum level. These methods are used to determine the distribution of electrons within a molecule and to calculate its energy and other properties.

Hartree-Fock (HF) and Density Functional Theory (DFT) Methods

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely used methods for electronic structure calculations. nih.gov The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit less accurate, picture of the electronic structure. nih.gov

DFT, on the other hand, is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.netresearchgate.net It has proven to be a highly effective tool for describing the vibrational spectra and molecular structure of complex molecules. researchgate.net A popular functional used in these calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govresearchgate.netresearchgate.netnih.gov Calculations are often performed with basis sets such as 6-31G** and 6-311+G**(d,p) to provide a good balance between accuracy and computational cost. nih.govresearchgate.netresearchgate.netnih.gov

For derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine, both HF and DFT methods have been employed to investigate their properties. nih.govresearchgate.net For instance, in a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the global minimum energies were calculated to be -1677.018 Hartree using the HF/6-31G** method and -1685.958 Hartree with the B3LYP/6-31G** method. nih.gov

Optimized Geometrical Parameters

A crucial step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. The resulting optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional picture of the molecule.

For derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine, DFT calculations have been used to determine these parameters. researchgate.netnih.govmdpi.com For example, studies on substituted pyrazolo[3,4-d]pyrimidines have shown that the pyrazolopyrimidine unit can be nearly planar or slightly non-planar, with substituent groups oriented at various angles to the core ring system. nih.govmdpi.com In one case, the dihedral angle between the pyrazole (B372694) and pyrimidine (B1678525) rings was found to be 1.22(8)°. nih.govmdpi.com In another derivative, the pyrazolopyrimidine moiety was planar to within 0.0194(7) Å. nih.govmdpi.com

| Parameter | Calculated Value (HF/6-31G) | Calculated Value (DFT/B3LYP/6-31G) |

|---|---|---|

| Dihedral Angle (C4–N14–S17–O18) | 161.5° | 179.1° |

| Dihedral Angle (C4–N14–S17–O19) | 36.1° | 46.9° |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule.

Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. ossila.comlibretexts.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.comresearchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap and Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and stability of a molecule. libretexts.orgresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This indicates a higher propensity for intramolecular charge transfer. nih.govresearchgate.netnih.gov

For various derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine, the HOMO-LUMO gap has been calculated using both HF and DFT methods. nih.govresearchgate.netresearchgate.net For example, in one study, the HOMO-LUMO energy gap for a derivative was found to be 0.18837 a.u. by the HF method and 0.17687 a.u. by the DFT method, indicating high chemical reactivity. researchgate.net

| Parameter | HF/6-31G** (a.u.) | B3LYP/6-31G** (a.u.) |

|---|---|---|

| HOMO Energy | -0.2339 | -0.2279 |

| LUMO Energy | -0.0455 | -0.0511 |

| Energy Gap (ΔE) | 0.1884 | 0.1768 |

Vibrational Assignments and Spectroscopic Correlation

A complete vibrational assignment involves correlating the calculated normal modes of vibration with the observed peaks in the FTIR and Raman spectra. nih.gov This correlation is often aided by Total Energy Distribution (TED) analysis, which quantifies the contribution of each internal coordinate to a particular vibrational mode. nih.gov

For 4-amino pyrazolo(3,4-d)pyrimidine, experimental FTIR and Raman spectra have been recorded and compared with theoretical frequencies calculated using HF and B3LYP methods with the 6-311+G**(d,p) basis set. nih.gov The calculated vibrational frequencies are often scaled to better match the experimental values. The good agreement between the scaled theoretical and experimental frequencies confirms the accuracy of the computational model and the vibrational assignments. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key analytical technique used to identify the functional groups present in the 1H-Pyrazolo[3,4-d]pyrimidin-4-amine scaffold. The vibrational frequencies observed in the IR spectrum correspond to the stretching and bending of specific bonds within the molecule.

Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the vibrational frequencies, which are then compared with experimental data obtained from FTIR spectrometers. For the pyrazolo[3,4-d]pyrimidine core, characteristic absorption bands are observed for N-H, C-H, C=N, and C-N bonds.

In derivatives of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, the IR spectra show common features. For instance, N-H stretching vibrations typically appear as distinct bands in the region of 3100-3500 cm⁻¹. nih.gov The stretching vibrations for the C=N bonds within the fused ring system are generally observed in the 1560-1615 cm⁻¹ range. nih.govnih.gov The presence of an amino group (NH₂) is confirmed by characteristic bands, and its substitution leads to predictable shifts in the spectrum. mdpi.com For example, in N-substituted derivatives, the N-H stretching band is a prominent feature. nih.gov

Table 1: Characteristic Infrared Absorption Frequencies for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H Stretch (Amine) | 3156 - 3450 | nih.gov |

| C-H Stretch (Aromatic) | ~3030 - 3100 | nih.gov |

| C-H Stretch (Aliphatic) | ~2950 - 2980 | nih.gov |

| C=N Stretch (Ring) | 1560 - 1615 | nih.govnih.gov |

| C-N Stretch | 1250 - 1350 |

Note: The exact frequencies can vary based on the specific substituents and the physical state (solid/solution) of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

While specific spectral data for the unsubstituted parent compound is not detailed in the reviewed literature, extensive data exists for its numerous derivatives. In ¹H NMR spectra, the protons on the pyrazole and pyrimidine rings exhibit characteristic chemical shifts. For example, the C3-H proton of the pyrazole ring in a derivative like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine appears as a singlet around 8.00 ppm. mdpi.com Protons of substituent groups, such as methyl or benzyl (B1604629) groups, appear in their expected regions, and the NH proton of the amine group typically presents as a broad, exchangeable singlet. nih.gov

In ¹³C NMR spectra, the carbon atoms of the fused heterocyclic rings can be distinguished from those of any substituents. The chemical shifts provide insight into the electronic structure of the core scaffold. For instance, the carbons of the pyrimidine ring (C4, C6) and the pyrazole ring (C3a, C7a) in derivatives are typically found in the range of 100-160 ppm. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |

| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Acetone-d₆ / DMSO-d₆ | 8.00 (s, 1H, C3-H), 7.45 (br s, 1H, NH), 4.61 (s, 2H, CH₂Cl), 3.96 (s, 3H, N-CH₃), 3.14 (s, 3H, NH-CH₃) | 157.5 (C5), 153.6 (C9), 131.7 (C3-H), 99.7 (C4), 48.7 (CH₂Cl), 34.0 (N-CH₃), 27.4 (NH-CH₃) | mdpi.com |

| 3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | DMSO-d₆ | 8.59 (s, 1H), 7.14-8.18 (m, aromatic H), 2.57 (s, 3H, CH₃) | 157.5, 156.4, 154.3, 142.8, 120.1-140.8 (aromatic C), 101.1, 15.2 (CH₃) |

Note: 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and investigate the fragmentation patterns of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine and its analogs. The parent compound, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, has a molecular formula of C₅H₅N₅ and a molecular weight of approximately 135.13 g/mol . nist.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 135. The fragmentation of the pyrazolo[3,4-d]pyrimidine core often involves characteristic losses. Common fragmentation pathways for related pyrimidine structures include the cleavage of the pyrimidine ring and the loss of small molecules like HCN or N₂. researchgate.net For substituted derivatives, the fragmentation is often initiated by the loss of the substituent groups, followed by the decomposition of the heterocyclic core. High-resolution mass spectrometry (HRMS) is frequently used to confirm the elemental composition of newly synthesized derivatives with high accuracy. mdpi.com

Table 3: Mass Spectrometry Data for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine and a Derivative

| Compound | Ionization Method | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z | Reference |

| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | EI | C₅H₅N₅ | 136.0623 | 135 (M⁺) | nist.gov |

| 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | ESI-TOF | C₈H₁₀ClN₅ | 212.0697 | 212.0701 | mdpi.com |

X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of molecules in their crystalline state. This technique has been applied to several derivatives of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine to unambiguously confirm their structure and stereochemistry. mdpi.commdpi.com

For example, the crystal structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was fully elucidated, confirming the regioselectivity of its synthesis. mdpi.com Such analyses provide precise measurements of bond lengths, bond angles, and torsion angles. The data reveal that the pyrazolo[3,4-d]pyrimidine ring system is typically planar. nih.govmdpi.com The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking, which can be further analyzed using other computational methods.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed on crystal structures determined by X-ray diffraction. nih.govacs.org For various pyrazolo[3,4-d]pyrimidine derivatives, Hirshfeld analysis has been instrumental in understanding their solid-state packing. nih.govmdpi.com

The analysis generates a three-dimensional surface around a molecule, color-coded to show different types of intermolecular contacts. The associated 2D fingerprint plots provide a quantitative summary of these interactions. For pyrazolo[3,4-d]pyrimidine systems, these plots consistently show that H···H contacts are the most significant contributors to the crystal packing, often accounting for over 40% of the surface. nih.gov

Table 4: Summary of Hirshfeld Surface Contact Contributions for a Representative Pyrazolo[3,4-d]pyrimidine Derivative

| Contact Type | Contribution (%) | Description | Reference |

| H···H | 48.2 | van der Waals forces | nih.gov |

| C···H/H···C | 23.9 | C-H···π interactions | nih.gov |

| N···H/H···N | 17.4 | Hydrogen bonding | nih.gov |

| O···H/H···O | 5.3 | Hydrogen bonding (if applicable) | nih.gov |

| C···N/N···C | 2.6 | Other close contacts | nih.gov |

| C···C | 2.2 | π-π stacking interactions | nih.gov |

Data is for 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine. nih.gov

Biological Activities and Medicinal Chemistry Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in the design of numerous anticancer agents. nih.gov Its derivatives have been extensively investigated for their ability to inhibit the proliferation of cancer cells through various mechanisms, most notably through the inhibition of protein kinases that are crucial for tumor growth and survival. nih.govtandfonline.com

The primary mechanism through which 1H-pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is by inhibiting the activity of protein kinases. nih.govnih.gov By competing with ATP for the binding site in the kinase domain, these compounds can block downstream signaling pathways that promote cell proliferation, survival, and metastasis. nih.govnih.gov

Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govsemanticscholar.org These compounds are designed to fit into the ATP-binding pocket of the EGFR kinase domain. nih.govresearchgate.net

Research has led to the development of several potent 1H-pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors. For instance, compound 12b from one study demonstrated significant inhibitory activity against wild-type EGFR (EGFRWT) with a half-maximal inhibitory concentration (IC50) of 0.016 µM. tandfonline.comnih.gov This compound also showed notable activity against the T790M mutant of EGFR (EGFRT790M), a common mechanism of resistance to first- and second-generation EGFR inhibitors, with an IC50 of 0.236 µM. tandfonline.comnih.govsemanticscholar.org This indicates a dual inhibitory capability that is advantageous in overcoming acquired resistance in cancer treatment. The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. semanticscholar.org

Table 1: EGFR Inhibitory Activity of Selected 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) |

|---|---|---|

| 8 | 0.026 | Not Reported |

| 10 | 0.021 | Not Reported |

| 12a | 0.019 | Not Reported |

| 12b | 0.016 | 0.236 |

| Erlotinib (Control) | 0.006 | 0.563 |

Data sourced from a study on new 1H-pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors. nih.govsemanticscholar.org

The Src family of non-receptor tyrosine kinases plays a crucial role in regulating cell growth, differentiation, and survival. Their aberrant activation is frequently observed in various cancers, making them an attractive target for therapeutic intervention. A series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit Src kinase. chapman.edu

In one study, compounds 6e and 10c emerged as notable inhibitors of Src kinase, with IC50 values of 5.6 µM and 5.1 µM, respectively. chapman.edu Another derivative, SI221 , has been shown to exert a significant cytotoxic effect on glioblastoma cells by selectively inhibiting Src family kinases. nih.gov This compound was found to be more effective than the well-known Src inhibitor, PP2, in these cancer cells. nih.gov These findings highlight the potential of the pyrazolo[3,4-d]pyrimidine scaffold in developing novel and effective Src kinase inhibitors for cancer treatment. chapman.edunih.gov

Table 2: Src Kinase Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Src Kinase IC50 (µM) |

|---|---|

| 6e | 5.6 |

| 10c | 5.1 |

Data from a study on the synthesis and Src kinase inhibitory activities of pyrazolo[3,4-d]pyrimidine derivatives. chapman.edu

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. acs.orgnih.gov The development of inhibitors targeting BTK has revolutionized the treatment of these conditions. youtube.com

A series of pyrazolopyrimidines has been designed with the aim of modulating their binding kinetics to BTK. acs.org These efforts are focused on creating both irreversible covalent inhibitors that target a cysteine residue in the active site, as well as reversible inhibitors with optimized residence times. acs.org The design of these inhibitors often involves a pyrazolopyrimidine core with various substituents to enhance potency and selectivity. acs.org For example, the synthesis of these inhibitors can involve the coupling of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with other chemical moieties. acs.org

Cyclin-dependent kinase 2 (CDK2), a member of the serine-threonine kinase family, is essential for the regulation of the cell cycle. nih.gov Its dysregulation is a common feature in cancer, making it a prime target for the development of anticancer drugs. The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a promising foundation for the development of potent and selective CDK2 inhibitors. nih.govmdpi.com

Researchers have synthesized series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines and evaluated their CDK2 inhibitory activity. capes.gov.br One study reported the discovery of compound 15 , an N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, as a highly potent CDK2 inhibitor with an inhibitory constant (Ki) of 0.005 µM. mdpi.com This compound also demonstrated significant antiproliferative activity across a panel of cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM. mdpi.com

Table 3: CDK2 Inhibitory and Antiproliferative Activity of Compound 15

| Metric | Value (µM) |

|---|---|

| CDK2 Ki | 0.005 |

| Cancer Cell Line GI50 Range | 0.127 - 0.560 |

Data from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors. mdpi.com

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and is implicated in tumor growth and metastasis. nih.gov This makes it an attractive target for the development of novel anticancer therapies. A series of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives have been designed and synthesized as novel inhibitors of DDR1. nih.gov

One of the most promising compounds from this series, 6c , demonstrated potent inhibition of DDR1 kinase activity with an IC50 value of 44 nM. nih.gov Furthermore, this compound effectively inhibited the proliferation of cancer cell lines that overexpress DDR1, such as HCT-116 and MDA-MB-231, with IC50 values of 4.00 µM and 3.36 µM, respectively. nih.gov Molecular docking studies have provided insights into how these compounds bind to the DDR1 kinase domain, revealing key hydrogen bond interactions. nih.gov The development of selective DDR1 inhibitors like these holds promise for the treatment of various cancers, including osteosarcoma. nih.govresearchgate.net

Table 4: DDR1 Inhibitory and Antiproliferative Activity of Compound 6c

| Assay | IC50 |

|---|---|

| DDR1 Kinase Inhibition | 44 nM |

| HCT-116 Cell Proliferation | 4.00 µM |

| MDA-MB-231 Cell Proliferation | 3.36 µM |

Data from a study on 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as DDR1 inhibitors. nih.gov

An article focusing on the chemical compound 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a significant structure in medicinal chemistry, recognized for its role as a building block in numerous anticancer agents. nih.gov Its similarity to the adenine (B156593) moiety of ATP allows compounds based on this scaffold to act as competitive inhibitors for a variety of protein kinases, which are crucial regulators of cellular processes. nih.govrsc.org

Kinase Inhibition

Derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine have been developed as potent inhibitors of the RET (rearranged during transfection) protein kinase. acs.orgacs.org Aberrant signaling of the RET kinase is implicated in several types of cancer, including thyroid carcinoma. nih.gov A series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines were designed and synthesized, with some compounds showing efficient in vitro inhibition of RET kinase. acs.orgacs.org For instance, compound 7a from this series demonstrated an IC₅₀ value of 8 nM against RET and exhibited good selectivity when tested against a panel of other kinases. acs.org This compound also effectively inhibited the GDNF-induced RET phosphorylation of ERK1/2 in MCF-7 breast cancer cells at concentrations as low as 100 nM. acs.orgacs.org

Further research led to the development of a pyrazolo[3,4-d]pyrimidin-4-amine derivative containing an isoxazole (B147169) moiety, compound 6i , which proved to be a highly selective and potent inhibitor of both wild-type RET and its clinically relevant gatekeeper mutants (V804L and V804M) that are resistant to some existing RET inhibitors. nih.gov This compound significantly suppressed the growth of thyroid cancer-derived TT cell lines. nih.gov

Table 1: RET Kinase Inhibition by 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

The versatility of the 1H-pyrazolo[3,4-d]pyrimidine scaffold extends to the inhibition of other key kinases involved in cancer progression.

KDR (VEGFR-2): While direct inhibition of KDR by 1H-pyrazolo[3,4-d]pyrimidin-4-amine itself is not extensively detailed in the provided results, related pyrimidine-based compounds have been developed as potent inhibitors of VEGFR-2 (KDR) kinase, highlighting the potential of this chemical class against this target. capes.gov.br

B-RAF and C-RAF: Bisarylurea derivatives based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been designed as pan-RAF inhibitors, targeting the DFG-out inactive conformation. nih.gov One of the most promising compounds, 1v , demonstrated potent inhibitory activity against BRAFV600E (IC₅₀ = 23.6 nM), wild-type BRAF (IC₅₀ = 51.5 nM), and C-RAF (IC₅₀ = 8.5 nM). nih.gov This compound also suppressed the phosphorylation of MEK in A375 and HT-29 cell lines, indicating its effectiveness in blocking the MAPK signaling pathway. nih.gov

MAPK Signaling: A class of 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives has been shown to inhibit tumor cell proliferation by interfering with the signaling pathway at the level of Src tyrosine kinase and the downstream effector mitogen-activated protein kinases (MAPKs), ERK1-2. nih.gov

Table 2: Inhibition of Other Kinases by 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

Anti-proliferative Activity Against Cancer Cell Lines

The kinase inhibitory properties of 1H-pyrazolo[3,4-d]pyrimidine derivatives translate into significant anti-proliferative activity against a range of cancer cell lines.

Several studies have highlighted the efficacy of 1H-pyrazolo[3,4-d]pyrimidine derivatives against TNBC, a particularly aggressive form of breast cancer. For example, 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been synthesized and evaluated for their anti-proliferative activity against the MDA-MB-231 cell line. mdpi.com Compound 49 from this series showed significant cytotoxic activity. mdpi.com Another study reported that a novel series of pyrazolo[4,3-c]hexahydropyridine derivatives displayed excellent cytotoxic activity against MDA-MB-231 cells, with compound 31 having an IC₅₀ value of 4.2 µM. mdpi.com

Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have demonstrated notable anti-proliferative effects on colorectal cancer cells. bau.edu.lb For instance, compound 2-((4-(benzylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethan-1-ol showed high activity against the HCT-116 cell line with an IC₅₀ value of 4.5 µM. bau.edu.lb In another study, a series of new 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and assessed for their anti-proliferative activities against HCT-116 cells, with compound 12b being the most promising, showing an IC₅₀ of 19.56 µM. nih.govnih.gov Furthermore, a series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were evaluated, and compound QTZ05 was found to have potent and selective antitumor efficacy in HCT-116 cells with an IC₅₀ of 2.3 µM. researchgate.net

The anti-proliferative activity of 1H-pyrazolo[3,4-d]pyrimidine derivatives has also been observed in human hepatocellular carcinoma cells. New pyrazolo[3,4-d]pyrimidine analogs were designed as CDK2 inhibitors and evaluated for their cytotoxic activity against HepG2 cells. nih.gov Compounds 4a and 4b from this series exhibited superior activity compared to the reference standard. nih.gov Another study synthesized a series of novel pyrazolo[1,5-a]pyrimidine (B1248293) analogues, and compound 4d demonstrated the greatest potential cytotoxic effect on the HepG2 cell line with an IC₅₀ of 0.14 µM. ekb.eg

In addition to TNBC models, 1H-pyrazolo[3,4-d]pyrimidine derivatives have shown activity against other breast cancer cell lines like MCF-7. A novel series of pyrazolo[4,3-c]hexahydropyridine derivatives was tested, and compound 31 displayed excellent cytotoxic activity against MCF-7 with an IC₅₀ value of 2.4 µM. mdpi.com In a separate study, a pyrazolo[1,5-a]pyrimidine derivative, compound 4e , was the most powerful compound against MCF-7 tumor cells, with an IC₅₀ value of 0.22 µM. ekb.eg

Table 3: Anti-proliferative Activity of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

Anti-proliferative Activity Against Cancer Cell Lines

Human Laryngeal Epidermoid Carcinoma Cells (Hep2)

Research into the anticancer effects of 1H-pyrazolo[3,4-d]pyrimidine derivatives has included testing against various cancer cell lines. While specific studies focusing solely on the Hep2 cell line are not extensively detailed in the provided search results, the broad-spectrum anticancer activity of this class of compounds suggests potential efficacy. The general approach involves synthesizing derivatives and evaluating their ability to inhibit the proliferation of cancer cells, a process that would typically include a panel of cell lines to determine the scope of activity.

Lung Cancer Cells (A549)

Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have demonstrated notable antiproliferative activity against the human lung cancer cell line, A549. nih.govnih.gov In one study, a series of new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors. nih.gov The selection of A549 cells for this research was based on their known overexpression of EGFR. nih.gov

One of the most promising compounds from this series, designated as 12b , exhibited a potent antiproliferative effect on A549 cells with an IC50 value of 8.21 µM. nih.gov Another hit compound, 1a , also showed significant inhibitory activity against A549 cells, with an IC50 of 2.24 µM, which was more potent than the positive control, doxorubicin (B1662922) (IC50 of 9.20 µM). nih.gov These findings underscore the potential of the 1H-pyrazolo[3,4-d]pyrimidine scaffold in developing new treatments for lung cancer. nih.govnih.gov

Mantle Cell Lymphoma (MCL) Cell Lines (e.g., Jeko-1, Z138)

The therapeutic potential of 1H-pyrazolo[3,4-d]pyrimidine derivatives extends to hematological malignancies such as Mantle Cell Lymphoma (MCL). Bruton's tyrosine kinase (BTK), a crucial component of the B-cell antigen receptor signaling pathway, is a key therapeutic target in B-cell malignancies, including MCL. acs.org A study focused on the structural optimization of a lead pyrazolopyrimidine derivative, compound 6 , which had initially shown weak antiproliferative activity against MCL cell lines (Mino, Jeko-1, and Z138) with IC50 values over 30 µM. elsevierpure.com

The subsequent synthesis of a novel series of 1,3,4-trisubstituted pyrazolopyrimidine derivatives led to compounds with significantly improved activity. elsevierpure.com Specifically, compounds 15c, 15f, 15g, 15j, and 15o demonstrated potent antiproliferative effects with IC50 values in the low micromolar range against the tested MCL cell lines. elsevierpure.com This highlights the promise of these optimized derivatives as potential agents for treating lymphoma. elsevierpure.com

Mechanisms of Anti-proliferative Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anticancer effects of 1H-pyrazolo[3,4-d]pyrimidine derivatives are often mediated through the induction of apoptosis and cell cycle arrest. nih.govnih.govnih.gov

Apoptosis Induction: Flow cytometric analysis has been instrumental in elucidating the pro-apoptotic effects of these compounds. For instance, treatment of A549 lung cancer cells with compound 12b led to a significant increase in apoptosis. nih.gov After 48 hours of treatment, the percentage of viable cells decreased threefold, while the early apoptotic cell population increased by 11-fold. nih.gov This was further supported by an 8.8-fold increase in the BAX/Bcl-2 ratio, indicating a strong induction of the apoptotic cascade. nih.gov Similarly, compound 1a was also found to significantly induce apoptosis in A549 cells at low micromolar concentrations. nih.gov In MCL cell lines, the representative compound 15c was shown to induce apoptosis in Z138 cells in a dose-dependent manner by reducing the mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS). elsevierpure.com

Table 1: Antiproliferative Activity of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| 12b | A549 | Lung Cancer | 8.21 |

| 1a | A549 | Lung Cancer | 2.24 |

| 15c | Z138 | Mantle Cell Lymphoma | Low µM range |

| 15f | MCL cell lines | Mantle Cell Lymphoma | Low µM range |

| 15g | MCL cell lines | Mantle Cell Lymphoma | Low µM range |

| 15j | MCL cell lines | Mantle Cell Lymphoma | Low µM range |

| 15o | MCL cell lines | Mantle Cell Lymphoma | Low µM range |

Structure-Activity Relationship (SAR) Studies in Anticancer Research

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer properties of the 1H-pyrazolo[3,4-d]pyrimidine scaffold. These studies systematically investigate how different chemical substituents on the core structure influence the compound's potency and selectivity. nih.govnih.govmdpi.com

Influence of Substituents on Potency and Selectivity

The potency and selectivity of 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents are highly dependent on the nature and position of various substituents. nih.govnih.gov For instance, in the development of EGFR inhibitors, modifications were made at five different positions on the pyrazolo[3,4-d]pyrimidine core. nih.gov The core itself was chosen to occupy the adenine binding region of the ATP-binding site. nih.gov

Different linkers, such as imino, hydrazone, and thiosemicarbazide (B42300) moieties, were introduced to connect the core to other parts of the molecule. nih.gov The hydrophobic head, designed to occupy the hydrophobic region I of the ATP-binding site, consisted of various substituted phenyl or aliphatic structures. nih.gov A phenyl ring was used as the hydrophobic tail to occupy hydrophobic region II. nih.gov The resulting compounds, such as 12b , which incorporated these optimized features, showed potent inhibitory activity against EGFR and significant antiproliferative effects. nih.gov

Another study found that an analog, 1d , with the pyrazolo[3,4-d]pyrimidine scaffold, inhibited the proliferation of human breast MCF-7 cells with an IC50 value of 1.74 µM, a significant improvement over the parent compound 1a (IC50 of 42.3 µM). nih.gov This highlights the profound impact that even small structural changes can have on biological activity.

Rational Molecular Design Based on Pharmacophoric Features

The design of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives often relies on a rational, structure-based approach that considers the key pharmacophoric features required for binding to the target enzyme. nih.govnih.gov This involves identifying the essential interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the active site of the target protein. nih.gov

For example, in the design of EGFR inhibitors, the 1H-pyrazolo[3,4-d]pyrimidine moiety serves as the heteroaromatic system that mimics the adenine of ATP, forming crucial hydrogen bonds within the adenine binding pocket. rsc.orgnih.gov Molecular docking studies are frequently employed to predict the binding modes of designed compounds and to rationalize their observed activities. nih.gov This allows for the iterative refinement of the molecular structure to enhance potency and selectivity. The successful design of potent inhibitors, like compound 10n for Hematopoietic Progenitor Kinase 1 (HPK1), demonstrates the effectiveness of this rational design strategy. nih.gov

In vivo Antitumor Efficacy

The in vivo antitumor effects of several 1H-pyrazolo[3,4-d]pyrimidine derivatives have been substantiated in xenograft mouse models. These studies provide crucial preclinical data on the efficacy of these compounds in a living organism.

For instance, a derivative known as SI83 (1a) has shown activity in a xenograft mouse model of osteosarcoma. nih.gov Another compound, SI306 (1c), has demonstrated efficacy in in vivo models of neuroblastoma and glioblastoma. nih.gov Specifically for glioblastoma, a highly aggressive brain tumor, the prodrug approach has been explored to enhance the therapeutic properties of pyrazolo[3,4-d]pyrimidine-based inhibitors. unisi.it The evaluation of a drug/prodrug pair in an orthotopic glioblastoma model revealed a favorable pharmacokinetic profile for the prodrug, which was associated with significant efficacy. unisi.it

Furthermore, compound SI223 (1b) was found to reduce tumor volume by more than 50% in mice inoculated with 32D-T315I chronic myelogenous leukemia (CML) cells. nih.gov In another study, pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors, compounds 47 and 48, demonstrated significant tumor growth reduction in mouse PC3 xenograft models. researchgate.net

Table 1: In vivo Antitumor Efficacy of Selected 1H-Pyrazolo[3,4-d]pyrimidine Derivatives in Xenograft Mouse Models

| Compound/Derivative | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| SI83 (1a) | Osteosarcoma | Active in xenograft mouse model. | nih.gov |

| SI306 (1c) | Neuroblastoma, Glioblastoma | Showed activity in in vivo models. | nih.gov |

| SI223 (1b) | Chronic Myelogenous Leukemia (32D-T315I cells) | Reduced tumor volume by more than 50%. | nih.gov |

| Drug/Prodrug Pair (4-4a) | Glioblastoma (orthotopic) | Prodrug showed a profitable pharmacokinetic profile and good efficacy. | unisi.it |

| Compounds 47 and 48 | Prostate Cancer (PC3) | Significantly reduced tumor growth. | researchgate.net |

Anti-infective Activities

Beyond their anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have emerged as a promising class of anti-infective agents, exhibiting a broad spectrum of activity against bacteria, fungi, and parasites. ekb.eg

Antibacterial Activity (Gram-positive and Gram-negative strains)

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated notable antibacterial properties. Studies have explored their activity against both Gram-positive and Gram-negative bacteria. nih.gov

A library of pyrazolo[3,4-d]pyrimidines, originally designed as human protein kinase inhibitors, was screened for antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov This study identified six compounds with bacteriostatic activity against both strains. nih.gov The research also highlighted a favorable interaction with ampicillin, suggesting that inhibiting bacterial kinases could increase susceptibility to cell wall-targeting antibiotics. nih.gov Some 4,6-disubstituted 1-phenyl-1H-pyrazolo[3,4-d]pyrimidines have also been reported to possess good antibacterial activity. mdpi.com Furthermore, pyrazolo[3,4-d]pyrimidin-4-one molecules have been shown to inhibit the growth of several Gram-positive bacteria. nih.gov

Table 2: Antibacterial Activity of Selected 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

| Derivative Class | Bacterial Strains | Activity Noted | Reference |

|---|---|---|---|

| Library of pyrazolo[3,4-d]pyrimidines | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Six compounds showed bacteriostatic activity. | nih.gov |

| 4,6-disubstituted 1-phenyl-1H-pyrazolo[3,4-d]pyrimidines | Not specified | Good antibacterial activity. | mdpi.com |

| Pyrazolo[3,4-d]pyrimidin-4-one molecules | Gram-positive bacteria | Inhibition of growth. | nih.gov |

Antifungal Activity

The antifungal potential of pyrazolo[3,4-d]pyrimidine derivatives has been a subject of significant research. A new derivative was synthesized and evaluated in vitro against both mycelial and yeast forms of Candida albicans. nih.gov This compound induced notable ultrastructural changes in the fungal cells. nih.gov

More recently, a series of novel 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their antifungal activities. nih.gov One compound, 8IIId, showed superior activity against Valsa mali compared to the commercial fungicide boscalid (B143098). nih.gov Further structural modification led to the synthesis of compound 8Vc, which exhibited significant antifungal activity against Valsa mali and Physalospora piricola. nih.gov The mechanism of action for 8Vc on Valsa mali is believed to involve altering mycelial morphology and increasing cell membrane permeability. nih.gov Additionally, pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing an aniline (B41778) group have shown a conspicuous antifungal effect against Fusarium graminearum. researchgate.net

Table 3: Antifungal Activity of Selected 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

| Derivative | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Novel pyrazolo[3,4-d]pyrimidine derivative | Candida albicans | Induced ultrastructural changes. | nih.gov |

| Compound 8IIId | Valsa mali | EC50 = 1.93 mg L-1, superior to boscalid. | nih.gov |

| Compound 8Vc | Valsa mali, Physalospora piricola | EC50 = 0.22 mg L-1 and 0.55 mg L-1, respectively. | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4-one with aniline group (e.g., 5m) | Fusarium graminearum | EC50 = 5.61 μg/mL, superior to hymexazol. | researchgate.net |

Antimalarial Activity

The fight against malaria has also benefited from the exploration of pyrazolo[3,4-d]pyrimidine derivatives. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a reagent in the development of potent and selective Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) inhibitors, which are crucial for blocking malaria transmission to mosquitoes. protheragen.aiqingmupharm.com

A study comparing the anti-P. falciparum activities of quinoline (B57606) and 1H-pyrazolo[3,4-d]pyrimidine systems found that several synthesized pyrazolo[3,4-d]pyrimidine derivatives exhibited in vitro activity against a chloroquine-resistant strain of the parasite. mdpi.com Specifically, compound 107 showed an IC50 value of 5.13 µM, which was lower than the control drug sulfadoxine. mdpi.com These findings suggest that the 1H-pyrazolo[3,4-d]pyrimidine system is a promising scaffold for further development of antimalarial agents. mdpi.com

Table 4: Antimalarial Activity of Selected 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

| Derivative/Use | Plasmodium Strain | Key Findings | Reference |

|---|---|---|---|

| Reagent for PfCDPK4 inhibitors | Plasmodium falciparum | Used to develop inhibitors that block malaria transmission. | protheragen.aiqingmupharm.com |

| Compound 107 | P. falciparum (W2 clone, chloroquine-resistant) | IC50 = 5.13 µM, more potent than sulfadoxine. | mdpi.com |

Antitubercular/Antimycobacterial Activity

The emergence of drug-resistant tuberculosis has necessitated the search for new therapeutic agents, and pyrazolo[3,4-d]pyrimidine derivatives have shown considerable promise in this area. nih.govmdpi.com

A study on various 6-substituted pyrazolo[3,4-d]pyrimidines revealed their ability to inhibit the in vitro growth of Mycobacterium tuberculosis. nih.gov Several compounds in this series demonstrated a minimum inhibitory concentration (MIC) of less than 6.25 µg/mL against the H37Rv strain. nih.gov Compound 8d was identified as the most active in vitro, with an IC90 of 1.53 µg/mL. nih.gov

Another study reported the synthesis of N,S-bis-alkylated thiopyrazolo[3,4-d]pyrimidines, which showed significant anti-mycobacterial activity with MICs as low as 2 µg/mL. nih.govresearchgate.net These compounds were also evaluated for cytotoxicity and in silico profiling to substantiate their potential as drug-like leads. nih.govresearchgate.net The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its potential in generating antitubercular agents. mdpi.com

Table 5: Antitubercular/Antimycobacterial Activity of Selected 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

| Derivative Class | Mycobacterium Strain | Activity Noted | Reference |

|---|---|---|---|

| 6-substituted pyrazolo[3,4-d]pyrimidines (e.g., 8d) | M. tuberculosis H37Rv | MIC < 6.25 µg/mL; IC90 = 1.53 µg/mL for 8d. | nih.gov |

| N,S-bis-alkylated thiopyrazolo[3,4-d]pyrimidines | M. tuberculosis | MICs down to 2 µg/mL. | nih.govresearchgate.net |

Antiviral Activity (e.g., Zika Virus)

In the search for effective treatments for Zika virus (ZIKV), a mosquito-borne flavivirus, derivatives of 1H-pyrazolo[3,4-d]pyrimidine have emerged as a promising class of inhibitors. nih.govnih.gov Researchers have explored this scaffold as an alternative to 7H-pyrrolo[2,3-d]pyrimidines, leading to the discovery of compounds with significant anti-ZIKV activity. rsc.org